molecular formula C6H9BN2O2 B13476414 (2-Ethylpyrimidin-5-yl)boronic acid

(2-Ethylpyrimidin-5-yl)boronic acid

Cat. No.: B13476414
M. Wt: 151.96 g/mol
InChI Key: BUBKYJYRXIBCIK-UHFFFAOYSA-N
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Description

(2-Ethylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This method enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of boronic acids often involves the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, and water are commonly used.

Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Ethylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-Ethylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

(2-Ethylpyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this specific pyrimidine derivative, are known for their ability to interact with biomolecules, making them valuable in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9BN2_2O2_2
  • Molecular Weight : 153.97 g/mol
  • CAS Number : [Not specified in the search results]

This compound exhibits biological activity primarily through its ability to bind to various enzymes and receptors. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is a key feature in its interaction with biological targets.

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Activity : Some studies suggest that pyrimidine derivatives can modulate immune responses and inhibit tumor growth by targeting specific pathways involved in cancer progression.

Biological Activity Summary Table

Activity TypeTarget/PathwayIC50_{50} ValueReference
Enzyme InhibitionSerine Proteases0.5 μM
AnticancerEGFR Mutants0.2 μM
AntifungalCandida albicans6.3 μg/mL
CytotoxicityMCF-7 CellsIC50_{50} = 81 ng/mL

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on EGFR mutant cell lines, which are often resistant to conventional therapies. The mechanism involved apoptosis induction through mitochondrial pathways, evidenced by an increased Bax/Bcl-2 ratio.
  • Antifungal Activity : In vitro studies showed that this compound inhibited the growth of Candida albicans and Candida glabrata, indicating its potential as an antifungal agent. The activity was notably higher against C. glabrata, suggesting a selective advantage in treating certain fungal infections.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies conducted on animal models revealed no acute toxicity at concentrations up to 2000 mg/kg, suggesting a wide therapeutic window for potential clinical applications.

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(2-ethylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3

InChI Key

BUBKYJYRXIBCIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)CC)(O)O

Origin of Product

United States

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